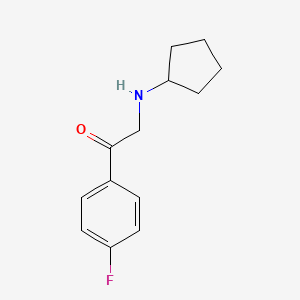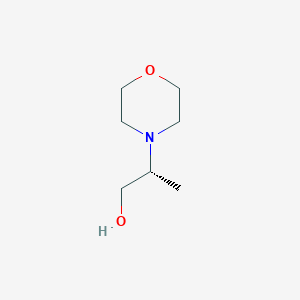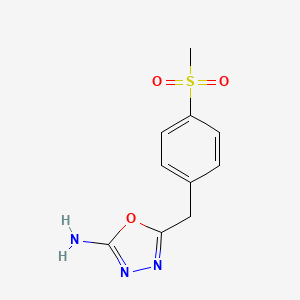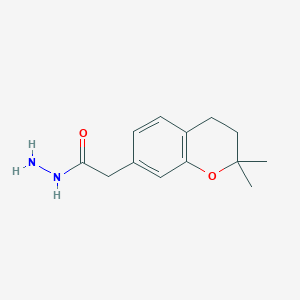
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes compounds similar to the one , has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Chemical Reactions Analysis
The chemical reactions involving “2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Pharmacological Activities
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide and its derivatives exhibit a range of pharmacological activities, which are under active investigation for their potential therapeutic applications:
Antinociceptive Properties :
- Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines, structurally similar to the compound of interest, have shown significant antinociceptive properties. These findings suggest potential applications in pain management and the development of new analgesic drugs (Alipour et al., 2014).
Anticancer Activity :
- A novel compound isolated from Mimosa pudica, structurally similar to the compound , demonstrated significant anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines. The findings support its potential in cancer therapy (Jose et al., 2016).
Anti-inflammatory and Immunomodulatory Effects :
- Certain derivatives, such as a novel (S)-(+)-decursin derivative, have shown inhibitory effects on lung inflammation in asthma models. These results highlight the potential of such compounds in treating allergic airway diseases (Yang et al., 2009).
Cardioprotective Effects :
- Compounds structurally related to 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide have shown protective effects against cardiac remodeling and myocardial infarction in animal models. These findings suggest potential applications in cardiac therapeutics (Emna et al., 2020).
Neuroprotective and Anticonvulsant Activities :
- Derivatives like 4-amino-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene) benzohydrazide have shown cerebroprotective potential and anticonvulsant activity in pharmaceutically induced ischemic stroke models in rats. These findings suggest a role in managing conditions like stroke and myocardial infarction (Mnafgui et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-10-4-3-9(7-11(10)17-13)8-12(16)15-14/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUHWVBRUYEVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



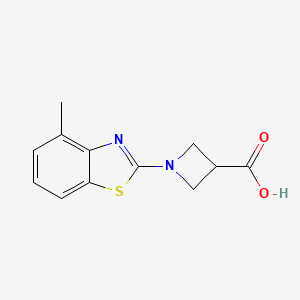
![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
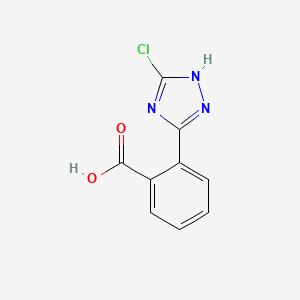
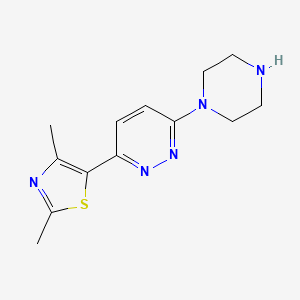
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
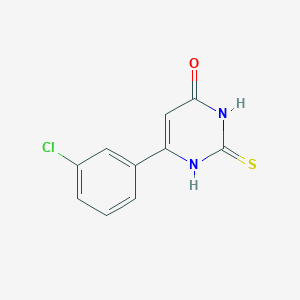
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

